molecular formula C12H27OP B122868 Tributylphosphine oxide CAS No. 814-29-9

Tributylphosphine oxide

Cat. No. B122868
CAS RN: 814-29-9
M. Wt: 218.32 g/mol
InChI Key: MNZAKDODWSQONA-UHFFFAOYSA-N
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Description

Tributylphosphine oxide (TBPO) is a phosphine oxide with a formula of (C_4H_9)_3P=O. It is a derivative of phosphine where three butyl groups are attached to the phosphorus atom, which is double-bonded to an oxygen atom. TBPO is known for its role as a reagent and catalyst in various chemical reactions and as an extractant for metal ions from different media.

Synthesis Analysis

The synthesis of TBPO-related compounds can involve various strategies. For instance, triarylphosphine oxides can be synthesized using a chiral scaffold based on Lissoclinum-cyclopeptides, which effectively prevents epimerization at the chiral phosphorus atom . Additionally, tris(perfluoroalkyl)phosphines, which are related to TBPO in their phosphine oxide nature, can be synthesized through a nucleophile-mediated reaction involving perfluoroalkyltrimethylsilanes and triphenylphosphite .

Molecular Structure Analysis

The molecular structure of TBPO-related compounds can be quite complex. For example, triarylphosphine oxides have been studied for their electron-accepting properties, and the structural and electronic properties of their negatively charged states have been characterized through X-ray crystallography . This provides insights into the design of phosphine oxide materials with enhanced stability.

Chemical Reactions Analysis

TBPO has been found to be an effective promoting reagent for the ring-opening reaction of aziridines, initiating the reaction through nucleophilic attack at the carbon atom of the aziridine ring . It also efficiently catalyzes the alpha-P addition of H-phosphonates on alkynes, leading to the formation of P-C-P backbones . Furthermore, TBPO has been used as a catalyst in the [3+2] cycloaddition between γ-substituted allenoates and N-sulfonylimines, resulting in high diastereoselectivity .

Physical and Chemical Properties Analysis

TBPO is proposed as an extractant for various metal ions, including uranium(VI), thorium(IV) , lead(II), and copper(II) from salicylate media. The extraction studies have evaluated the optimum conditions and have ascertained the extracted species through logD-logC plots. The method is noted for its simplicity, precision, and applicability to the separation of metals in binary and multicomponent systems, as well as in environmental and pharmaceutical samples.

Scientific Research Applications

1. Extraction of Metals and Rare Elements

Tributylphosphine oxide (TBPO) is effective in extracting various metals and rare elements. It has been used in the extraction of uranium(VI) and thorium(IV) from salicylate media, providing a method for the separation and determination of these elements in monazite sand samples (Ghalsasi & Shinde, 1998). Similarly, TBPO has been used for the extraction of lead(II) and copper(II) from salicylate media, allowing binary separation of these elements from associated elements and their determination in various alloys and environmental samples (Sonawale, Ghalsasi, & Argekar, 2001).

2. Catalysis in Organic Synthesis

TBPO has been found to catalyze various reactions in organic synthesis. It efficiently catalyzes the alpha-P addition of H-phosphonates, H-phosphinates, and H-phosphine oxide pronucleophiles on alkynes, leading to 2-aryl-1-vinyl-1,1-diphosphane dioxide derivatives (Lecerclé, Sawicki, & Taran, 2006). Additionally, it acts as a promoting reagent for the ring-opening reaction of aziridines, producing anti-bifunctional products (Hou, Fan, & Dai, 2002).

3. Enhancing Photoluminescence in Nanocrystals

In the field of nanotechnology, TBPO improves the surface state of fresh and oxidized PbSe nanocrystals, enhancing their photoluminescence intensity. This effect is also observed when TBPO is added before the synthesis of a CdSe shell on PbSe core nanocrystals (Zhang et al., 2011).

4. Applications in Chemical Synthesis

TBPO is used in various chemical synthesis processes. It assists in the synthesis of acyl derivatives of N-hydroxy-2-thio-pyridone and the synthesis of diquinane ring systems (Barton & Samadi, 1992); (Wang, Ng, & Krische, 2003).

5. Reduction and Alkylation in Biochemistry

TBPO has been applied in the reduction and alkylation of proteins, as seen in the study of highly purified soluble proteins with known structures, including insulin and human serum albumin (Rüegg & Rudinger, 1977).

6. Spectroscopic and Chemical Studies

It has been involved in studies of association with water using infra-red spectroscopy and in the investigation of phosphine and phosphine oxide adducts of organotin chlorides with Sn-119 spectroscopy (Roland & Duyckaerts, 1966); (Yoder, Margolis, & Horne, 2001).

Safety And Hazards

Tributylphosphine oxide is a severe eye irritant . Inhalation may cause corrosive injuries to the upper respiratory tract and lungs . It is also harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Tributylphosphine oxide has been used as a probe molecule in solid-state nuclear magnetic resonance (NMR) techniques to assess the chemistry of defects in solid acid catalysts . This suggests potential future applications in the field of materials science and catalysis .

properties

IUPAC Name

1-dibutylphosphorylbutane
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InChI

InChI=1S/C12H27OP/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MNZAKDODWSQONA-UHFFFAOYSA-N
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URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCP(=O)(CCCC)CCCC
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Molecular Formula

C12H27OP
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DSSTOX Substance ID

DTXSID2061149
Record name Tributylphosphine oxide
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Molecular Weight

218.32 g/mol
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Physical Description

White crystalline powder; Hygroscopic; [Acros Organics MSDS]
Record name Tributylphosphine oxide
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Product Name

Tributylphosphine oxide

CAS RN

814-29-9
Record name Tributylphosphine oxide
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Record name TRIBUTYLPHOSPHINE OXIDE
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Synthesis routes and methods I

Procedure details

A solution of (5)-tert-butyl 2-((S)-1,2-bis(tert-butyldimethylsilyloxy)ethyl)aziridine-1-carboxylate (0.740 g, 1.7 mmol) and 1H-imidazole (0.35 g, 5.1 mmol) in 3 mL toluen was thoroughly degassed and treated with tributylphosphine (0.42 ml, 1.7 mmol). The reaction mixture was heated to reflux and allowed to stir for 3 hours. NaH (60% dispersion in mineral oil) (0.069 g, 2.9 mmol) was added and the reaction mixture was allowed to stir at 110° C. overnight. The reaction mixture was quenched with saturated NH4Cl solution and diluted with EtOAc. The reaction mixture was washed with water then brine. The organics were dried over MgSO4 and concentrated in vacuo. Purification of the crude residue by column chromatography gave tert-butyl (2S,3S)-3,4-bis(tert-butyldimethylsilyloxy)-1-(1H-imidazol-1-yl)butan-2-ylcarbamate with tributylphosphine oxide as the major impurity. This material was used without further purification.
Name
(5)-tert-butyl 2-((S)-1,2-bis(tert-butyldimethylsilyloxy)ethyl)aziridine-1-carboxylate
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.069 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A one gram quantity of Co(acetate)2. 4H2O and 9 grams triphenylphosphine oxide were charged to an autoclave with 100 cc methanol and 30 cc methylnaphthalene. The reactor was pressured to 3200 psi with an approximately equimolar mixture of hydrogen and carbon monoxide and heated to 180° C. with stirring. The reaction was allowed to proceed for 5 hours. The reactor was cooled and vented, and the reaction product was analyzed and shown to contain ethanol (21.3%), methyl acetate (9.8%), dimethylacetal (15.9%) and acetic acid (5.1%). The products were distilled and the cobalt remained in a soluble form in the distillation residue which consisted primarily of methylnaphthalene. The absence of a solid coating or precipitate on the distillation flask was noted. The distillation residue was returned to the reactor with additional methanol, and found to display high catalytic activity under carbonylation conditions as employed in this example. Thus it is demonstrated that the catalyst can be retained in soluble form by use of phosphine oxide stabilizer, and recycled in a form suitable for use upon application of carbonylation conditions. Similar results to the foregoing can be obtained if tributylphosphine oxide or other tertiary phosphine oxides are substituted for the triphenylphosphine oxide.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
Co(acetate)2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
dimethylacetal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

116.5 g (1 mol) chlorosulfonic acid was placed in an apparatus as described in Example 4 and reacted therein within 60 minutes with 208 g (1 mol) tributylphosphane at 18°-20° C. while cooling with ice. Towards the end of the reaction when cooling was stopped, the reaction temperature rose to 34° C. The whole was stripped at 70° C. under a pressure of 0.5 millibar. This was accompanied by a violent exothermal reaction. The temperature rose up to 140° C. The material was stripped once again at 80° C. under a pressure of 1 millibar. 263 g tributylphosphane oxide was obtained in the form of a HCl-adduct (determined by elementary analysis and 31P -NMR-spectroscopy). 90% P was in the form of a tributylphosphane oxide HCl-adduct.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
116.5 g
Type
reactant
Reaction Step Two
Quantity
208 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tributylphosphine oxide
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Tributylphosphine oxide
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Tributylphosphine oxide
Reactant of Route 4
Tributylphosphine oxide
Reactant of Route 5
Tributylphosphine oxide
Reactant of Route 6
Tributylphosphine oxide

Citations

For This Compound
1,250
Citations
MWG De Bolster, C Boutkan… - Zeitschrift für …, 1978 - Wiley Online Library
… containing trimethylphosphine oxide, tris(hydroxymethy1)phosphine oxide, triethylphosphine oxide, tripropylphosphine oxide, triisopropylphosphine oxide and tributylphosphine oxide …
Number of citations: 20 onlinelibrary.wiley.com
R Joshi, SP Pasilis - Journal of Molecular Liquids, 2015 - Elsevier
… We have used attenuated total reflectance FTIR and NMR spectroscopies to study the hydrogen bonding interactions of tributylphosphate (TBP) and tributylphosphine oxide (TBPO) with …
Number of citations: 19 www.sciencedirect.com
CH Yoder, JC Otter, A Grushow, TF Ganunis… - Journal of …, 1990 - Elsevier
The stoichiometry of the adducts formed by tributylphosphine (TBP) and tributylphosphine oxide (TBPO) with organotin halides in benzene was determined by 31 P NMR spectroscopy …
Number of citations: 12 www.sciencedirect.com
CL Chernick, HA Skinner - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
Values are reported for the heats of oxidation by hydrogen peroxide (dissolved in methanol) of tripropylphosphine and of tributylphosphine to the phosphine oxides. The heat of …
Number of citations: 25 pubs.rsc.org
SB Sonawale, YV Ghalsasi, AP Argekar - Analytical sciences, 2001 - jstage.jst.go.jp
… where M stands for lead or copper, Hsal– stands for salicylate ion and TBPO stands for tributylphosphine oxide. The extraction occurred by a solvation mechanism. The neutral metal …
Number of citations: 24 www.jstage.jst.go.jp
LPS Silva, D Dalmazzone, M Stambouli… - The journal of chemical …, 2016 - Elsevier
In this research, new experimental data of hydrate equilibrium conditions were measured for the following systems: tributylphosphine oxide (TBPO) + water; TBPO + CO 2 + water; TBPO …
Number of citations: 31 www.sciencedirect.com
CH Yoder, LA Margolis, JM Horne - Journal of Organometallic Chemistry, 2001 - Elsevier
… The lower dialkyltin dichlorides prefer to form 1:1 adducts (at 1:1 mole ratios) with TBP rather than tributylphosphine oxide (TBPO), whereas diphenyltin dichloride and di(t-butyl)tin …
Number of citations: 54 www.sciencedirect.com
Y Ghalsasi, V Shinde - Journal of radioanalytical and nuclear …, 1998 - akjournals.com
… Tributylphosphine oxide is proposed as an extractant for … salicylate concentration, tributylphosphine oxide concentration, … In the present paper tributylphosphine oxide (TBPO) as an …
Number of citations: 9 akjournals.com
J Yao, L Wang, K Wang, Y Yin, J Yang… - Science …, 2020 - pubmed.ncbi.nlm.nih.gov
Calcium-tributylphosphine oxide passivation enables the efficiency of pure-blue perovskite light-emitting diode up to 3.3 Calcium-tributylphosphine oxide passivation enables the …
Number of citations: 38 pubmed.ncbi.nlm.nih.gov
R Feinland, J Sass, SA Buckler - Analytical Chemistry, 1963 - ACS Publications
… and 206 C., respectively, are given in Table I, The compounds tailing the most on Silicone Grease were tributylphosphine, tributylphosphine oxide, and dibutylphosphine oxide. On …
Number of citations: 14 pubs.acs.org

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